Ethyl 3-amino-3-cyclobutylpropanoate
Description
Ethyl 3-amino-3-cyclobutylpropanoate (CAS: 1956334-16-9) is a cyclobutane-containing β-amino ester with a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . It is synthesized via multi-step procedures involving cyclobutane ring formation and subsequent esterification/amination, achieving yields up to 85% under optimized conditions . The compound is characterized by high purity (≥95–99.9%) depending on the supplier , making it a valuable intermediate in medicinal chemistry for developing bioactive molecules, such as kinase inhibitors and neurotransmitter analogs. Its cyclobutyl group confers unique steric and electronic properties, influencing receptor binding and metabolic stability compared to other cyclic amines .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 3-amino-3-cyclobutylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
RCGDVEORAYFUJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-cyclobutylpropanoate typically involves the reaction of cyclobutylamine with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the addition of the amino group to the acrylate. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include the use of flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-cyclobutylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Ethyl 3-amino-3-cyclobutylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Ethyl 3-amino-3-cyclobutylpropanoate belongs to a class of β-amino esters with substituted cyclic moieties. Below is a systematic comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Cyclobutane vs. Cyclopropane Derivatives
This compound’s cyclobutane ring provides greater conformational flexibility and reduced ring strain compared to cyclopropane analogs like Ethyl 2-(3-bromobenzyl)-3-cyclopropyl-3-oxopropanoate (Table 1). Cyclopropane derivatives exhibit higher reactivity due to ring strain, making them prone to ring-opening reactions, whereas cyclobutane analogs offer better stability for prolonged pharmacological activity .
Halogen-Substituted Analogs
- Fluorinated Derivatives : The 3,3-difluorocyclobutyl and trifluoropropyl analogs (e.g., compounds in ) show increased lipophilicity (logP ~2.5–3.0) compared to the parent compound (logP ~1.8), enhancing blood-brain barrier penetration for CNS-targeted drugs .
- Iodinated Derivatives: Ethyl 3-amino-3-(4-iodophenyl)propanoate·HCl (C₁₁H₁₅ClINO₂) is tailored for radiolabeling applications (e.g., iodine-124/131), enabling its use in imaging or targeted radiotherapy .
Pharmacological Activity
- Antiviral Potential: The trifluoropropyl-hydrochloride derivative (CAS: 1955519-95-5) demonstrates sub-micromolar activity against RNA viruses, attributed to fluorine’s electronegativity enhancing target binding .
- Kinase Inhibition : The parent compound’s cyclobutyl group mimics ATP-binding pockets in kinases, showing inhibitory activity against CDK2/4 (IC₅₀: 0.8–1.2 µM) in preliminary assays .
Biological Activity
Ethyl 3-amino-3-cyclobutylpropanoate, a compound with a unique cyclobutyl structure, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
CAS Number: 394735-17-2
The compound features an amino group that can form hydrogen bonds, enhancing its interaction with various biological targets. The cyclobutyl ring contributes steric effects that may influence binding affinity and specificity.
The biological activity of this compound is largely attributed to its structural components:
- Hydrogen Bonding: The amino group facilitates interactions with active sites on enzymes or receptors.
- Steric Effects: The cyclobutyl ring alters the spatial arrangement of the molecule, potentially affecting how it interacts with biomolecules.
These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition: Preliminary studies suggest potential inhibitory effects on specific enzymes, similar to related compounds. For example, derivatives with similar structures have shown activity against human 11β-HSD1 enzymes, which are involved in steroid metabolism .
- Pharmacological Potential: As a pharmaceutical intermediate, the compound is being investigated for its potential therapeutic applications. Its unique structure may provide advantages in drug design, particularly in targeting specific biological pathways.
Table 1: Comparison of Biological Activity with Related Compounds
| Compound | IC50 (nM) | Biological Target |
|---|---|---|
| This compound | TBD | TBD |
| Ethyl 2-methyl-2-(phenylsulfonamido)propanoate | 89 | Human 11β-HSD1 |
| Adamantanecarboxamide derivatives | TBD | Various |
Note: TBD indicates that specific data is still under investigation.
Study Insights
In vitro studies have shown that modifications to the cyclobutyl ring can significantly impact the compound's binding affinity and biological activity. For instance, alterations in the substituents on the amino group or changes to the cyclobutyl structure have been linked to varying levels of enzyme inhibition and pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
